molecular formula C11H18ClNO B3077554 [2-(Mesityloxy)ethyl]amine hydrochloride CAS No. 1048664-12-5

[2-(Mesityloxy)ethyl]amine hydrochloride

Cat. No. B3077554
CAS RN: 1048664-12-5
M. Wt: 215.72 g/mol
InChI Key: RVNZKJGDJRVGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Mesityloxy)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1048664-12-5 . It has a molecular weight of 215.72 and its IUPAC name is 2-(mesityloxy)ethanamine hydrochloride . The compound is typically stored at room temperature and is in solid form .


Molecular Structure Analysis

The molecular formula of [2-(Mesityloxy)ethyl]amine hydrochloride is C11H18ClNO . The InChI code is 1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H .


Chemical Reactions Analysis

Amines, such as [2-(Mesityloxy)ethyl]amine hydrochloride, can undergo a variety of chemical reactions. For instance, they can react with acyl chlorides in a nucleophilic addition/elimination reaction . The reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine .


Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . In IR spectra, the N-H stretching absorption is less sensitive to hydrogen bonding than are O-H absorptions .

Scientific Research Applications

Biocatalysis and Green Synthesis

Biocatalysis, an eco-friendly alternative to transition metal-catalyzed routes, has gained prominence in pharmaceutical synthesis. [2-(Mesityloxy)ethyl]amine hydrochloride facilitates the installation of chiral amine functionalities at a late stage of synthesis, providing exquisite stereocontrol .

Mechanism of Action

The mechanism of action of amines involves a nucleophilic attack on a fairly positive carbon atom by the lone pair on the nitrogen atom in the amine . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .

properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZKJGDJRVGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Mesityloxy)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Mesityloxy)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(Mesityloxy)ethyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(Mesityloxy)ethyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(Mesityloxy)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(Mesityloxy)ethyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(Mesityloxy)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.